1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Description
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 37560-49-9) is a pyrrole-derived aromatic aldehyde characterized by a 3,5-dimethylphenyl substituent at the 1-position of the pyrrole ring and a formyl group at the 2-position. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The compound’s synthesis and applications are inferred to align with pesticidal or pharmaceutical intermediates, given the prevalence of pyrrole-carbaldehydes in agrochemical research .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNJVFOIGCHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402447 | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37560-49-9 | |
| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Core Construction
The 3,5-dimethylphenyl-substituted pyrrole precursor is synthesized via a Knorr-type cyclization. Ethyl acetoacetate reacts with hydroxylamine hydrochloride under acidic conditions (acetic acid, 10–15°C) to form an intermediate oxime. Subsequent reduction with zinc dust in acetic acid yields 3,5-dimethyl-1H-pyrrole (Fig. 1A). Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 10–15°C | Prevents over-oxidation |
| Zn:Oxime molar ratio | 1.3:1 | Maximizes reduction efficiency |
| Reaction time | 1 hour (reflux) | Ensures complete cyclization |
Yields for this step typically reach 36–38% after purification by vacuum distillation.
Regioselective Formylation
The Vilsmeier-Haack reagent (DMF-POCl₃ complex) facilitates formylation at the pyrrole 2-position. Key considerations:
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Reagent stoichiometry : A 2.25:1 molar ratio of POCl₃ to DMF ensures complete complexation.
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Temperature control : Maintaining 0–5°C during reagent addition prevents polysubstitution.
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Workup strategy : Quenching with ice water followed by pH adjustment to 8–9 minimizes aldehyde oxidation.
Post-crystallization yields reach 38% with >95% purity (¹H NMR verification).
Suzuki-Miyaura Cross-Coupling Strategy
Recent developments in transition-metal catalysis enable direct arylation of pre-functionalized pyrrole boronic esters. This method avoids the need for N-protection/deprotection steps (Fig. 1B).
Boronic Ester Preparation
Methyl pyrrole-2-carboxylate undergoes iridium-catalyzed C–H borylation using B₂pin₂ (1.2 eq) in THF at 80°C. The 5-borylated intermediate forms in 85–92% yield, with selectivity controlled by steric effects of the ester group.
Cross-Coupling Optimization
Coupling 5-borylpyrrole with 3,5-dimethylbromobenzene employs Pd(OAc)₂/SPhos (3 mol%) in a toluene/EtOH/H₂O (4:1:1) system. Critical parameters:
| Condition | Value | Effect |
|---|---|---|
| Base | K₃PO₄ (2.0 eq) | Enhances transmetallation rate |
| Temperature | 90°C | Balances rate vs. decomposition |
| Reaction time | 48 hours | Ensures >95% conversion |
This method achieves 93% isolated yield of the coupled product, which undergoes subsequent oxidation (KMnO₄, AcOH/H₂O) to the aldehyde in 78% yield.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Total Yield | Purity | Key Advantage |
|---|---|---|---|
| Vilsmeier-Haack | 14.4%* | >95% | Single-pot formylation |
| Suzuki-Oxidation | 72.5% | 98% | Regiochemical control |
Scalability Considerations
Industrial adoption favors the Suzuki route due to:
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Batch consistency : Transition-metal catalysis provides reproducible results at multi-kilogram scales.
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Functional group tolerance : Withstands ester, nitro, and halogen substituents on coupling partners.
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Reduced waste : Aqueous workup minimizes organic solvent use compared to POCl₃-based methods.
Emerging Methodologies
Photoredox-Catalyzed C–H Activation
Preliminary studies demonstrate visible-light-mediated formylation using Rose Bengal as photocatalyst (λ = 450 nm). This method achieves 62% yield in 6 hours under mild conditions (25°C, DMF/O₂ atmosphere), though substrate scope remains limited.
Continuous Flow Synthesis
Microreactor technology applied to the Vilsmeier-Haack process reduces reaction time from 12 hours to 15 minutes. Key benefits:
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Precise temperature control (-5°C to 50°C gradients)
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98% conversion vs. 72% in batch mode
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Automated pH adjustment during workup
Analytical Characterization
Critical quality control parameters for this compound:
| Technique | Key Data | Specification |
|---|---|---|
| ¹H NMR (300 MHz) | δ 9.85 (s, 1H, CHO) | Confirms aldehyde presence |
| HPLC (C18) | tᵣ = 6.72 min (≥98% area) | Purity threshold |
| FT-IR | 1685 cm⁻¹ (C=O stretch) | Functional group ID |
Industrial-Scale Optimization
Catalyst Recycling
Pd recovery from Suzuki reactions achieves 89% efficiency via:
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Silica-thiol functionalized adsorbents
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0.1 M thiourea/1 M HCl eluent
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Reactivation under H₂/N₂ (1:4) at 300°C
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-methanol.
Substitution: 1-(3,5-Dimethyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
Scientific Research Applications
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several notable applications across diverse scientific fields:
Chemistry
- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of novel pyrrole derivatives.
Biology
- Biological Activity Investigation: Research has highlighted its potential antimicrobial and anticancer properties. The compound interacts with various molecular targets, modulating their activity through mechanisms such as covalent bonding with proteins.
Medicine
- Therapeutic Development: It is explored as a lead compound for developing new therapeutic agents targeting specific biological pathways. Its ability to inhibit cancer cell proliferation positions it as a candidate for anticancer drug development.
Industry
- Production of Dyes and Pigments: The compound is utilized in the industrial production of various chemicals, including dyes and pigments due to its stable chemical properties.
The biological activity of this compound has been documented in several studies:
Antimicrobial Activity
In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.
Anticancer Properties
Research indicates significant cytotoxicity against human cancer cell lines. For example:
- Case Study 1: In a study assessing anticancer effects, this compound exhibited dose-dependent cytotoxicity compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
Another investigation revealed that treatment with this compound reduced levels of inflammatory markers in vivo, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituent type (methyl, chloro, ethyl) and position on the phenyl ring. Key examples include:
Key Observations:
- Substituent Effects on Molecular Weight : Chlorine substituents (as in the dichloro analog) increase molecular weight significantly compared to methyl groups.
- Electron-Donating vs. In contrast, chlorine’s electron-withdrawing nature may enhance reactivity .
- Steric and Solubility Effects : 3,5-Dimethylphenyl groups introduce steric hindrance but improve lipid solubility compared to polar chloro substituents.
Physical and Chemical Properties
Boiling Point and Density
- The dichloro analog (CAS 175136-79-5) has a predicted boiling point of 384.3°C and density of 1.33 g/cm³ .
- The dimethyl derivative (CAS 37560-49-9) likely has a lower boiling point due to reduced molecular weight and weaker intermolecular forces (e.g., dipole-dipole interactions).
Acidity (pKa)
- The dichloro compound exhibits a pKa of -10.26 , indicating strong acidity at the aldehyde proton due to electron-withdrawing chlorine substituents .
- The dimethyl analog’s pKa is expected to be higher (less acidic) due to electron-donating methyl groups.
Reactivity and Stability
- Air Sensitivity : The dichloro analog is air-sensitive, likely due to aldehyde oxidation susceptibility. The dimethyl variant may be more stable under ambient conditions .
- Synthetic Utility : Methyl groups may facilitate electrophilic substitution reactions on the phenyl ring, whereas chloro substituents are less reactive in such contexts.
Biological Activity
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃NO
- Molecular Weight : 199.25 g/mol
- Structure : The compound features a pyrrole ring with a formyl group at the 2-position and a 3,5-dimethylphenyl substituent at the 1-position. This unique structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes or receptors, influencing metabolic pathways and cellular responses.
- Hydrogen Bonding : The pyrrole ring and phenyl group can participate in non-covalent interactions such as hydrogen bonding or π-π stacking, enhancing its binding affinity to biological targets .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of pyrrole compounds have shown significant cytotoxicity against human cancer cell lines, including breast and lung cancers .
Research Findings
A selection of studies highlights the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated significant dose-dependent cytotoxicity compared to standard chemotherapeutic agents, with IC50 values demonstrating efficacy in inhibiting cell growth.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. In vivo models showed that treatment with this compound resulted in reduced levels of inflammatory markers following carrageenan-induced paw edema tests, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
The structural uniqueness of this compound can be contrasted with other pyrrole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | Similar pyrrole structure | Different methyl group positioning affecting reactivity |
| 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde | Different phenyl substitution | Variations in biological activity due to structural differences |
| 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde | Lacks phenyl substituent | Simpler structure may lead to reduced biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde?
- Methodology : The compound can be synthesized via Paal-Knorr condensation , a widely used method for pyrrole derivatives. For example, substituted amines react with diketones under acidic conditions to form the pyrrole core . Subsequent functionalization (e.g., formylation at the 2-position) is achieved using Vilsmeier-Haack formylation or directed ortho-metalation strategies.
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst) to avoid side products like over-oxidized intermediates or regioisomers .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- 1H NMR : The aldehyde proton typically appears as a singlet at δ 9.5–10.0 ppm. Aromatic protons from the 3,5-dimethylphenyl group show splitting patterns consistent with substitution (e.g., doublets for para-substituted protons) .
- 13C NMR : The carbonyl carbon (C=O) resonates at δ 190–200 ppm. Computational validation using density functional theory (DFT) can resolve ambiguities in peak assignments .
- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Avoid inhalation/contact: Use fume hoods, gloves, and protective eyewear.
- Storage: Keep in a dry, corrosion-resistant container under inert gas (e.g., N₂) to prevent degradation .
- Emergency response: For accidental exposure, rinse skin/eyes with water and seek medical evaluation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict and resolve contradictions in experimental spectral data?
- Case Study : Discrepancies between experimental and theoretical NMR chemical shifts can arise from solvent effects or conformational flexibility. Use regression formulas (e.g., scaling factors for toluene-d₈) to align DFT-calculated shifts with observed data .
- Tools : Gaussian or ORCA software for geometry optimization and NMR shielding tensor calculations .
Q. What strategies optimize the compound’s bioactivity in cancer research or antimicrobial studies?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity and interaction with biological targets .
- Replace the aldehyde with a hydroxymethyl group (e.g., via reduction) to improve solubility and reduce toxicity .
Q. How do solvent and substituent effects influence the compound’s nonlinear optical (NLO) properties?
- Methodology :
- Measure hyperpolarizability (β) using electric-field-induced second-harmonic generation (EFISHG).
- Compare polar (DMF) vs. nonpolar (toluene) solvents to evaluate solvatochromic shifts .
- Substituent Impact : Electron-donating groups (e.g., -OCH₃) increase π-conjugation, enhancing NLO response .
Q. What are the challenges in resolving crystallographic data for this compound?
- Crystallization Issues : The aldehyde group’s reactivity may lead to hydrate or hemiaminal formation. Use low-temperature crystallization in anhydrous solvents (e.g., THF) .
- X-ray Diffraction : Employ synchrotron radiation for high-resolution data collection, especially if crystals are small or weakly diffracting .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Root Causes :
- Impurities in starting materials (e.g., residual moisture in diketones).
- Variations in formylation efficiency due to steric hindrance from the 3,5-dimethylphenyl group .
- Resolution :
- Replicate reactions with rigorously dried reagents and inert atmosphere (Ar/N₂).
- Use HPLC or GC-MS to quantify intermediates and optimize reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
